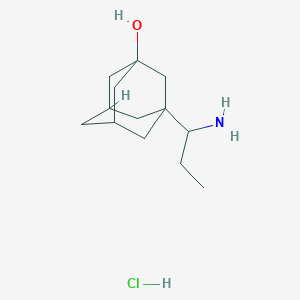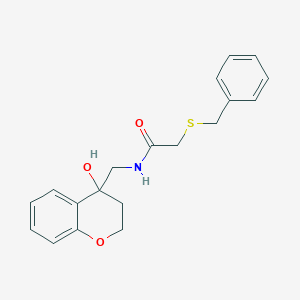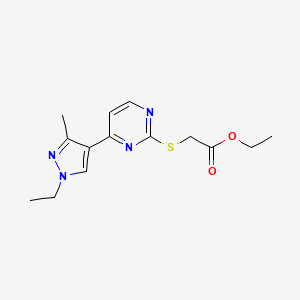
3-(1-Aminopropyl)-1-adamantanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves several key steps starting from adamantane. A notable method includes the Ritter reaction, hydrolysis, and neutralization, leading to the formation of 3-amino-1-adamantanemethanol with a total yield of 43% without the participation of bromine (Cai et al., 2011). This process's efficiency underscores the compound's accessibility for further research and application.
Molecular Structure Analysis
The molecular structure of 3-(1-Aminopropyl)-1-adamantanol hydrochloride is characterized by its adamantane backbone, which provides a rigid and stable framework. This structure has been studied using techniques such as IR, MS, and 1H NMR, which have confirmed the unique configuration and functional groups present in the compound. The adamantane core contributes to the molecule's physical and chemical stability, making it an interesting subject for further study.
Chemical Reactions and Properties
3-(1-Aminopropyl)-1-adamantanol hydrochloride engages in a variety of chemical reactions due to its functional groups. Its amino group can participate in substitution reactions, while the hydroxyl group offers sites for esterification and etherification. These reactions expand the compound's utility in synthesizing derivatives with potential biological and pharmaceutical applications.
Physical Properties Analysis
The solubility of 3-(1-Aminopropyl)-1-adamantanol hydrochloride in various solvents, including water and ethanol, has been a subject of research. The compound's solubility in binary ethanol + water solvent mixtures at different temperatures has been analyzed, providing valuable data for its application in pharmaceutical formulations (Jouyban et al., 2016).
Applications De Recherche Scientifique
Solubility and Thermodynamics
- Solubility in Solvents : The solubility of 3-amino-1-adamantanol, a compound related to 3-(1-Aminopropyl)-1-adamantanol hydrochloride, has been studied in various solvents like water, ethanol, methanol, and others. Such studies are essential for understanding its behavior in different environments and potential applications in pharmaceutical formulations (Li et al., 2016).
- Thermodynamic Properties : Investigations into the thermodynamic properties of solutions containing 3-amino-1-adamantanol, which are relevant for 3-(1-Aminopropyl)-1-adamantanol hydrochloride, provide insights into its energy dynamics and potential reactions (Jouyban et al., 2016).
Synthesis and Optimization
- Synthetic Technological Conditions : Research has been conducted on the optimization of synthetic conditions for aminoadamantanol derivatives, focusing on factors like material ratios, reaction temperature, and time, which is crucial for efficient and cost-effective production (Xiang, 2013).
Spectroscopic Studies
- Infrared Spectra Analysis : Studies on the infrared spectra of 1-adamantanamine hydrochloride and similar compounds provide valuable information on their molecular structure and internal rotation barriers, which are fundamental for understanding chemical properties and reactions (Craven, 1973).
Chemical Properties and Reactions
- Host–Guest Complexation : Investigations into the inclusion behaviors of adamantane derivatives with cyclodextrins explore their potential applications in drug delivery systems and nanomedicine, offering insights into the design of efficient delivery mechanisms (Wang et al., 2021).
Microbial Transformation
- Bioconversion by Streptomyces sp. : Research on the bioconversion of adamantanol to diols using Streptomyces sp. highlights the potential of microbial systems in the production of valuable chemical intermediates and pharmaceuticals (Mitsukura et al., 2010).
Industrial and Material Science Applications
- Polyimides Synthesis : Studies on adamantane-containing polyimides, synthesized from adamantane derivatives, demonstrate their promising applications in optics and optoelectronics due to their excellent thermal, mechanical, and optical properties (Miao et al., 2020).
Catalytic Applications
- Methane Monooxygenases Models : Research into diiron(III) complexes with tridentate ligands, including adamantane derivatives, as functional models for methane monooxygenases, underscores their potential in selective hydroxylation of alkanes, a key reaction in industrial chemistry (Sankaralingam & Palaniandavar, 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as 1-aminopropyl-3-methylimidazolium bromide, are known to be used as organic synthesis intermediates and pharmaceutical intermediates .
Biochemical Pathways
Similar compounds have been shown to have potential applications in co2 absorption, separation, and as biocatalysts .
Action Environment
The action, efficacy, and stability of 3-(1-Aminopropyl)-1-adamantanol hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the thermodynamic properties and internal interaction behaviors of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-aminopropyl)adamantan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDWWORMNUPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminopropyl)-1-adamantanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)


![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)
